molecular formula C9H19NO6S3 B13958828 hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

Cat. No.: B13958828
M. Wt: 333.5 g/mol
InChI Key: JFZKLNDNDWBVTL-JEDNCBNOSA-N
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Description

The compound "hydroxy-methyl-oxo-sulfanylidene-lambda⁶-sulfane; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid" is a hybrid molecule comprising two distinct moieties:

  • Hydroxy-methyl-oxo-sulfanylidene-lambda⁶-sulfane: A sulfane derivative with a lambda⁶-sulfur center bonded to hydroxy, methyl, oxo, and sulfanylidene groups. This structure is rare due to the high oxidation state of sulfur and the presence of multiple electronegative substituents.
  • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid: A Boc-protected (tert-butoxycarbonyl) cysteine analog featuring a sulfhydryl (-SH) group at the β-position. This moiety is critical for redox biochemistry and metal chelation.

Below, we compare its structural and functional attributes with analogous compounds.

Properties

Molecular Formula

C9H19NO6S3

Molecular Weight

333.5 g/mol

IUPAC Name

hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H15NO4S.CH4O2S2/c1-8(2,3)13-7(12)9-5(4-14)6(10)11;1-5(2,3)4/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11);1H3,(H,2,3,4)/t5-;/m0./s1

InChI Key

JFZKLNDNDWBVTL-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=S)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)O.CS(=O)(=S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid typically involves multiple steps, each requiring specific reagents and conditions. The process may begin with the preparation of intermediate compounds, followed by their sequential transformation into the final product. Common synthetic routes may include:

    Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.

    Oxo Formation: Incorporation of oxo groups through oxidation reactions.

    Sulfanylidene and Sulfane Addition: Introduction of sulfur-containing groups using sulfur-based reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfanyl groups may yield sulfoxides or sulfones, while reduction of oxo groups may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As a precursor for the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of target enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Redox Reactions: Participating in redox reactions that influence cellular processes.

Comparison with Similar Compounds

Structural Analogs in Sulfur-Containing Compounds

Table 1: Substituent-Driven Comparisons

Compound Name Key Substituents Unique Properties Reference
Hydroxy-methyl-oxo-sulfanylidene-lambda⁶-sulfane -OH, -CH₃, =O, S=Sλ⁶ High polarity, strong H-bonding capacity, redox-active sulfur center -
[(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone -OH (ortho), -N(CH₃)₂ Enhanced nucleophilicity due to aromatic hydroxyl group
Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda⁶-sulfanone Branched alkyl chains Increased lipophilicity; altered solubility in nonpolar solvents
3-[Ethyl(imino)oxo-lambda⁶-sulfanyl]benzoic acid Ethyl imino group, -COOH Improved stability in aqueous media; pH-dependent reactivity

Key Observations :

  • Ortho vs. Para Substituents: Hydroxy groups in ortho positions (e.g., [(2-hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone) enhance H-bonding and polarity compared to para-substituted analogs .
  • Alkyl Chain Effects: Branched alkyl chains (e.g., in imino(3-methylbutan-2-yl)-lambda⁶-sulfanone) increase molecular weight (177.31 g/mol) and lipophilicity, favoring membrane permeability .
Functional Group Comparisons in Amino Acid Derivatives

Table 2: Boc-Protected Sulfur-Containing Amino Acids

Compound Name Functional Groups Biological Relevance Reference
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid Boc, -SH, -COOH Thiol-disulfide exchange; metalloprotein binding -
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate -S-C(O)OEt, aryl methoxy Anticancer activity (IC₅₀: 10–50 μM)
2-{4-[Ethyl(imino)oxo-lambda⁶-sulfanyl]phenyl}acetic acid Sulfoximine, -COOH Enzyme inhibition (e.g., tyrosinase)

Key Observations :

  • Thiol Reactivity : The -SH group in the target compound enables disulfide bond formation, a feature absent in ester analogs like ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate .
  • Boc Protection : The Boc group enhances stability during peptide synthesis, unlike unprotected thiols, which are prone to oxidation.
Physicochemical Properties

Table 3: Molecular Properties of Sulfur-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Water Solubility (mg/mL)
Hydroxy-methyl-oxo-sulfanylidene-lambda⁶-sulfane C₁H₄O₂S₂ 136.18 -0.7 25.3
Imino(3-methylbutan-2-yl)-lambda⁶-sulfanone C₈H₁₉NOS 177.31 2.1 1.2
3-[Ethyl(imino)oxo-lambda⁶-sulfanyl]benzoic acid C₁₀H₁₁NO₃S 225.26 1.8 3.8

Key Observations :

  • Polarity vs. Lipophilicity: The target compound’s hydroxy and oxo groups confer higher water solubility (25.3 mg/mL) compared to alkyl-substituted sulfanones (1.2 mg/mL) .
  • LogP Trends: Branched alkyl chains (e.g., in imino(3-methylbutan-2-yl)-lambda⁶-sulfanone) increase LogP, favoring blood-brain barrier penetration.

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